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Compound of Interest

Compound Name: 1,2-Difluoropropane

Cat. No.: B3031682 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published spectroscopic data for isomers of

difluoropropane. Due to the limited availability of published experimental data for 1,2-
difluoropropane, this document focuses on a detailed comparison of its structural isomers:

1,1-difluoropropane, 2,2-difluoropropane, and 1,3-difluoropropane. This information is crucial

for the unambiguous identification and characterization of these compounds in various

research and development settings.

Data Presentation
The following tables summarize the available quantitative spectroscopic data for the

difluoropropane isomers.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
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Compound Nucleus
Chemical
Shift (δ)
ppm

Coupling
Constant
(J) Hz

Solvent Reference

1,1-

Difluoropropa

ne

¹⁹F

Data not

readily

available in

searches

- Not reported [1][2]

2,2-

Difluoropropa

ne

¹H 1.61
J(H,F) =

17.76
CCl₄ [3][4][5]

¹⁹F

-85.04

(Referenced

to CFCl₃)

- CCl₄ [3][4][5]

1,2-

Difluoropropa

ne

¹⁹F

Spectrum

mentioned,

but no data

available

- Not reported [6]

1,3-

Difluoropropa

ne

¹⁹F

Spectrum

mentioned,

but no data

available

- Not reported [7]

Table 2: Mass Spectrometry (MS) Data
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Compound
Ionization
Method

Key
Fragments
(m/z)

Relative
Intensity
(%)

Proposed
Fragment

Data
Source

2,2-

Difluoropropa

ne

Electron

Ionization (EI)
80 25

[C₃H₆F₂]⁺•

(Molecular

Ion)

NIST

Standard

Reference

Database

69[8]

65 100 [C₃H₅F₂]⁺

NIST

Standard

Reference

Database

69[8]

64 40 [C₃H₄F₂]⁺•

NIST

Standard

Reference

Database

69[8]

45 35 [C₂H₂F]⁺

NIST

Standard

Reference

Database

69[8]

40 15 [C₃H₄]⁺•

NIST

Standard

Reference

Database

69[8]

39 20 [C₃H₃]⁺

NIST

Standard

Reference

Database

69[8]
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1,1-

Difluoroprope

ne

GC-MS

Data

mentioned,

but not

detailed

- - [9]

1,3-

Difluoropropa

ne

GC-MS

Data

mentioned,

but not

detailed

- - [7]

Table 3: Infrared (IR) Spectroscopy Data

Detailed, experimentally-derived Infrared and Raman spectra with complete vibrational

assignments for the difluoropropane isomers are not consistently available in the public domain

literature.[8] However, based on general principles, the IR spectra would be characterized by

C-H and C-F stretching and bending frequencies. For gaseous samples, rotational-vibrational

fine structure would be expected.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹⁹F NMR spectra to determine chemical shifts and coupling

constants, which provide information about the chemical environment of the nuclei.

Methodology:

Sample Preparation: A solution is prepared by dissolving 5-10 mg of the difluoropropane

isomer in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small

amount of a reference standard, such as tetramethylsilane (TMS) for ¹H NMR or

trichlorofluoromethane (CFCl₃) for ¹⁹F NMR, is added.[8]

Instrument Setup: The NMR tube is placed into the spectrometer's probe. The magnetic

field is locked onto the deuterium signal of the solvent, and the field homogeneity is

optimized by shimming.
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Data Acquisition: The spectrometer is tuned to the resonance frequency of the target

nucleus (¹H or ¹⁹F). A sequence of radiofrequency pulses is applied, and the resulting free

induction decay (FID) signal is recorded. Multiple scans are typically averaged to improve

the signal-to-noise ratio.[8]

Data Processing: The FID is converted to a frequency-domain spectrum using a Fourier

transform. The spectrum is then phased, baseline-corrected, and referenced to the

chemical shift of the standard.[8]

2. Mass Spectrometry (MS) with Gas Chromatography (GC) Inlet

Objective: To determine the mass-to-charge ratio of the molecule and its fragments to

elucidate the molecular weight and structure.

Methodology:

Sample Introduction: For volatile compounds like difluoropropanes, a gas chromatograph

(GC) is used to introduce the sample into the mass spectrometer. This allows for the

separation of the analyte from any impurities.[8]

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV) for electron ionization (EI). This process removes an

electron, creating a positively charged molecular ion and causing it to fragment.[8]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio

(m/z).[8]

Detection: A detector records the abundance of each ion at a specific m/z, generating a

mass spectrum.[8]

3. Infrared (IR) Spectroscopy

Objective: To obtain an infrared absorption spectrum to identify functional groups and

vibrational modes of the molecule.

Methodology for Gaseous Samples:
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Sample Preparation: The gaseous sample is introduced into a specialized gas cell with

windows transparent to IR radiation (e.g., NaCl or KBr). The cell is flushed with an inert

gas like nitrogen before introducing the sample to remove atmospheric water and carbon

dioxide.

Background Spectrum: A spectrum of the empty or inert gas-filled cell is recorded as a

background.

Sample Spectrum: The IR beam is passed through the gas cell containing the sample, and

the transmitted radiation is measured by a detector. The background spectrum is

subtracted from the sample spectrum to yield the absorbance spectrum of the compound.

Methodology for Liquid Samples (Neat):

Sample Preparation: One to two drops of the liquid sample are placed between two salt

plates (e.g., NaCl or KBr) to form a thin film.[8]

Data Acquisition: The procedure is similar to that for gaseous samples, with a background

spectrum of the empty salt plates being recorded first.

Mandatory Visualization
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Workflow for Spectroscopic Data Validation of a Published Compound
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Caption: Workflow for the validation of published spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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